![molecular formula C14H11NO B13385031 4-[(3-Methoxyphenyl)ethynyl]pyridine CAS No. 918540-90-6](/img/structure/B13385031.png)
4-[(3-Methoxyphenyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methoxyphenyl)ethynyl]pyridine is an organic compound with the molecular formula C14H11NO. It is a derivative of pyridine, characterized by the presence of a methoxyphenyl group attached to the ethynyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)ethynyl]pyridine typically involves the reaction of 5-[(4-methoxyphenyl)ethynyl]pyridine-2-amine with 2-hydroxy-5-[(4-nitrophenyl)ethynyl]benzaldehyde. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction mixture is usually refluxed in an anaerobic environment for about 12 hours, and the completion of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
4-[(3-Methoxyphenyl)ethynyl]pyridine has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a ligand, it facilitates electron transfer processes and stabilizes metal complexes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar in structure but with a bromine atom instead of a methoxy group.
4-[(4-Nitrophenyl)ethynyl]pyridine: Contains a nitro group, which alters its chemical properties and reactivity.
Uniqueness
4-[(3-Methoxyphenyl)ethynyl]pyridine is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of photochemical and electrochemical devices .
Properties
CAS No. |
918540-90-6 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C14H11NO/c1-16-14-4-2-3-13(11-14)6-5-12-7-9-15-10-8-12/h2-4,7-11H,1H3 |
InChI Key |
MSYMFWVACZNBID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)
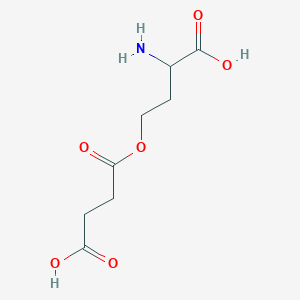
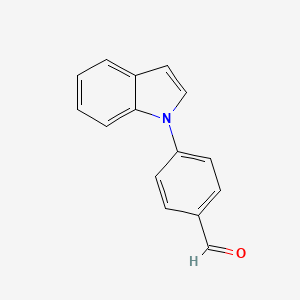
![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)

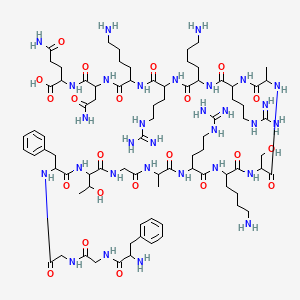
![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
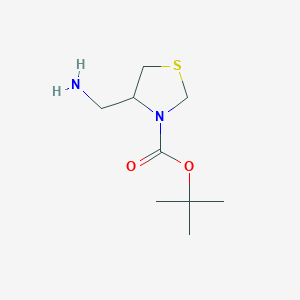
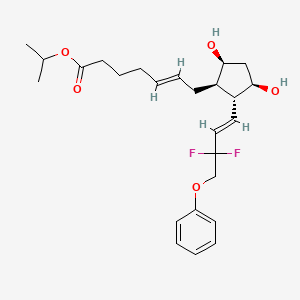
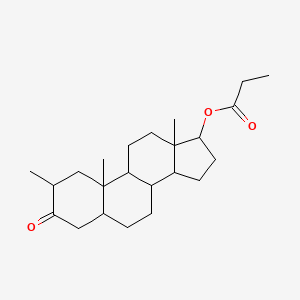
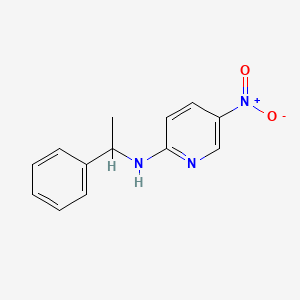
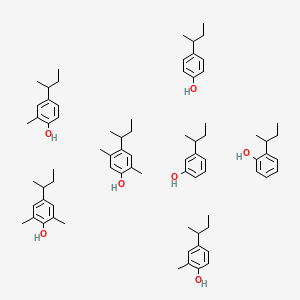
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
